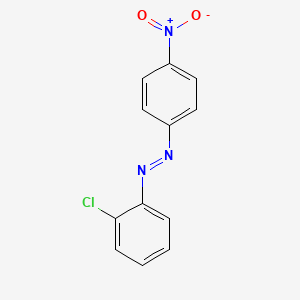silane CAS No. 64556-77-0](/img/structure/B14508209.png)
[(2-Bromocyclohex-1-en-1-yl)oxy](trimethyl)silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Bromocyclohex-1-en-1-yl)oxysilane is an organosilicon compound with the molecular formula C12H23BrO2Si. This compound is characterized by the presence of a bromocyclohexene moiety attached to a trimethylsilane group through an oxygen atom. It is a versatile compound used in various chemical reactions and has applications in scientific research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromocyclohex-1-en-1-yl)oxysilane typically involves the reaction of 2-bromocyclohex-1-en-1-ol with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride. The general reaction scheme is as follows:
2-Bromocyclohex-1-en-1-ol+Trimethylsilyl chloride→(2-Bromocyclohex-1-en-1-yl)oxysilane+HCl
Industrial Production Methods
Industrial production methods for (2-Bromocyclohex-1-en-1-yl)oxysilane are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction is typically carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
(2-Bromocyclohex-1-en-1-yl)oxysilane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding epoxides or ketones.
Reduction Reactions: The bromine atom can be reduced to form cyclohexene derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium alkoxides, thiols, and amines. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation Reactions: Reagents such as m-chloroperbenzoic acid (m-CPBA) or potassium permanganate (KMnO4) are used under mild conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
Substitution Reactions: Formation of substituted cyclohexene derivatives.
Oxidation Reactions: Formation of epoxides or ketones.
Reduction Reactions: Formation of cyclohexene derivatives.
Applications De Recherche Scientifique
(2-Bromocyclohex-1-en-1-yl)oxysilane has several applications in scientific research:
Biology: Investigated for its potential use in the synthesis of biologically active compounds.
Medicine: Explored for its potential in drug development and as a precursor for the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (2-Bromocyclohex-1-en-1-yl)oxysilane involves the reactivity of the bromine atom and the trimethylsilane group. The bromine atom can participate in nucleophilic substitution reactions, while the trimethylsilane group can stabilize reactive intermediates through silicon-oxygen bonds. The molecular targets and pathways involved depend on the specific reactions and applications of the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Bromocyclohexene: Similar structure but lacks the trimethylsilane group.
Cyclohexene oxide: An epoxide derivative of cyclohexene.
Trimethylsilyl ethers: Compounds with a trimethylsilane group attached to an oxygen atom.
Uniqueness
(2-Bromocyclohex-1-en-1-yl)oxysilane is unique due to the combination of the bromocyclohexene moiety and the trimethylsilane group. This combination imparts distinct reactivity and stability, making it a valuable reagent in organic synthesis and various scientific applications.
Propriétés
Numéro CAS |
64556-77-0 |
|---|---|
Formule moléculaire |
C9H17BrOSi |
Poids moléculaire |
249.22 g/mol |
Nom IUPAC |
(2-bromocyclohexen-1-yl)oxy-trimethylsilane |
InChI |
InChI=1S/C9H17BrOSi/c1-12(2,3)11-9-7-5-4-6-8(9)10/h4-7H2,1-3H3 |
Clé InChI |
WARCHLPRAVTGPJ-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)OC1=C(CCCC1)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![1-(Chloro{[(4-nitrophenyl)methyl]sulfanyl}methyl)-4-nitrobenzene](/img/structure/B14508159.png)



![Dimethyl ({[(methoxycarbonyl)amino]methoxy}methyl)phosphonate](/img/structure/B14508191.png)




